11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane
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Overview
Description
11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[56]dodecane is a spirocyclic compound that features a unique structure combining a pyridine ring and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation reactions . The reaction conditions often include the use of catalysts such as copper sulfate and sodium ascorbate in a “click-reaction” setup .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring or the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring .
Scientific Research Applications
11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the spirocyclic framework provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.6]dodec-10-ene: A related spirocyclic compound with similar structural features.
Pyridine derivatives: Compounds like 2,6-disubstituted pyridin-3-yl derivatives share the pyridine core but differ in their substitution patterns.
Uniqueness
11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane is unique due to its combination of a pyridine ring with a spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
11-pyridin-3-yl-8-oxa-2,11-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-13(9-15-5-1)17-7-8-18-12-14(11-17)4-2-6-16-10-14/h1,3,5,9,16H,2,4,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJLCUTZIXQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCOC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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